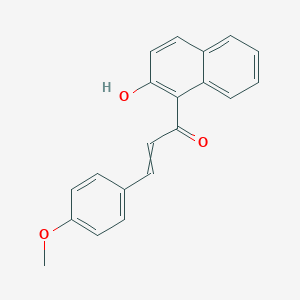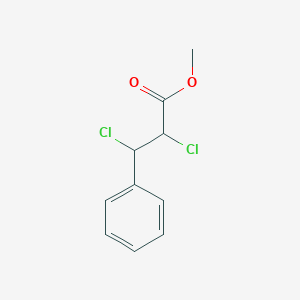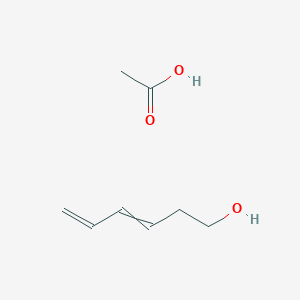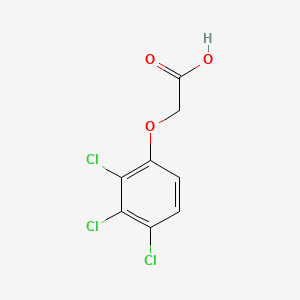
Acetic acid, (2,3,4-trichlorophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (2,3,4-trichlorophenoxy)- is a synthetic organic compound belonging to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxy group, which is further linked to an acetic acid moiety. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broad-leafed weeds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,4-trichlorophenoxy)- typically involves the reaction of 2,3,4-trichlorophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the phenoxyacetic acid derivative. The general reaction scheme is as follows:
2,3,4-Trichlorophenol+Chloroacetic acidNaOHAcetic acid, (2,3,4-trichlorophenoxy)−
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.
化学反応の分析
Types of Reactions
Acetic acid, (2,3,4-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated derivatives.
科学的研究の応用
Acetic acid, (2,3,4-trichlorophenoxy)- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on plant growth and development due to its herbicidal properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
作用機序
The herbicidal action of acetic acid, (2,3,4-trichlorophenoxy)- is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, it causes uncontrolled growth and eventually leads to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the formulation of Agent Orange, a defoliant used during the Vietnam War.
Uniqueness
Acetic acid, (2,3,4-trichlorophenoxy)- is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its herbicidal activity is comparable to other chlorophenoxy acids, but the presence of three chlorine atoms in the 2,3,4-positions makes it particularly effective against certain types of weeds.
特性
CAS番号 |
25141-27-9 |
|---|---|
分子式 |
C8H5Cl3O3 |
分子量 |
255.5 g/mol |
IUPAC名 |
2-(2,3,4-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
InChIキー |
QMSFHWZMMPPKIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



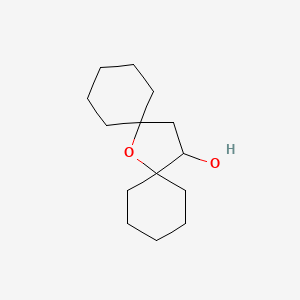
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
